molecular formula C8H6O5 B159319 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid CAS No. 10118-81-7

2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid

Cat. No.: B159319
CAS No.: 10118-81-7
M. Wt: 182.13 g/mol
InChI Key: HNZXTILLSIEXRZ-UHFFFAOYSA-N
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Future Directions

Research on 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid and similar compounds is ongoing, with a focus on their potential applications in the pharmaceutical, food, cosmetic, and functional material industries . Further investigation of the enzyme 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), which is involved in the synthesis of this compound, is also a current trend .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae . This method yields the desired product with a moderate yield of 52%.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysis and biotransformation techniques. These methods are preferred due to their efficiency and environmentally friendly nature. The use of whole cell cultures and specific enzymes can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less oxidized catechol derivatives.

    Substitution: Halogenated or sulfonated catechol derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-2-oxoacetic acid involves its interaction with various enzymes and molecular targets. It is a metabolite of dopamine and is involved in the degradation pathways of this neurotransmitter. The compound is metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT), leading to the formation of homovanillic acid . These metabolic pathways are crucial for maintaining the balance of dopamine levels in the brain and other tissues.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,9-10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZXTILLSIEXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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